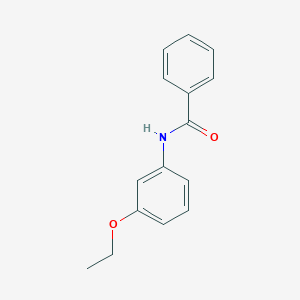

N-(3-ethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-6-9-13(11-14)16-15(17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

ZPXYQLJGVJADSG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of N 3 Ethoxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of their constituent atoms.

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of the hydrogen atoms within the N-(3-ethoxyphenyl)benzamide molecule.

A representative ¹H NMR spectrum of a related compound, N-(3-methoxyphenyl)benzamide, shows characteristic signals that can be extrapolated to its ethoxy counterpart. rsc.org For instance, the aromatic protons of the benzamide (B126) and the substituted phenyl ring typically appear as multiplets in the downfield region, generally between δ 7.12 and 8.15 ppm. d-nb.info The amide proton (NH) usually presents as a broad singlet. mdpi.com In the case of this compound, the ethoxy group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a pattern indicative of ethyl group spin-spin coupling.

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 7.0 - 8.2 | Multiplet |

| Amide Proton (NH) | ~8.0 - 10.5 | Broad Singlet |

| Methylene Protons (-OCH₂-) | ~4.0 | Quartet |

| Methyl Protons (-CH₃) | ~1.4 | Triplet |

This table represents expected values based on typical spectra of similar compounds.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule.

For the related N-(3-methoxyphenyl)benzamide, observed ¹³C NMR signals include those for the carbonyl carbon, the aromatic carbons, and the methoxy (B1213986) carbon. rsc.org The carbonyl carbon (C=O) of the amide group is particularly diagnostic, appearing significantly downfield, often around δ 165-171 ppm. mdpi.com The carbon atoms of the two aromatic rings resonate in the range of δ 106-160 ppm. rsc.org The carbons of the ethoxy group in this compound would be expected in the upfield region of the spectrum.

| Carbon Type | Observed Chemical Shift (δ) in ppm for N-(3-methoxyphenyl)benzamide rsc.org |

| Carbonyl (C=O) | 166.1 |

| Aromatic C-O | 160.1 |

| Aromatic C-N | 139.3 |

| Aromatic C-C=O | 134.9 |

| Aromatic CH | 131.8, 129.7, 128.6, 127.1, 112.6, 110.5, 106.0 |

| Methoxy (-OCH₃) | 55.2 |

Data for N-(3-methoxyphenyl)benzamide from a study by The Royal Society of Chemistry. rsc.org

This technique is not applicable to this compound itself. However, for phosphanyl derivatives of benzamides, such as N-(diisopropylphosphanyl)benzamide, ³¹P NMR is crucial for characterization. For this specific derivative, a singlet is observed at 48.2 ppm in the ³¹P{¹H} NMR spectrum. mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of a benzamide derivative typically shows characteristic absorption bands. For this compound, key vibrations would include the N-H stretch of the amide group, the C=O stretch of the carbonyl group, and C-O stretches associated with the ethoxy group.

| Functional Group | Vibrational Mode | Expected Frequency (ν) in cm⁻¹ |

| Amide (N-H) | Stretch | ~3300 - 3500 |

| Carbonyl (C=O) | Stretch | ~1630 - 1680 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

| Ether (C-O) | Stretch | ~1000 - 1300 |

Expected frequency ranges are based on typical values for similar organic compounds.

Studies on related benzamide structures confirm these assignments. For example, N-(diisopropylphosphanyl)benzamide exhibits an N-H stretching vibration at 3288 cm⁻¹ and a C=O stretching vibration at 1651 cm⁻¹. mdpi.com Similarly, other substituted benzamides show N-H stretches around 3334-3359 cm⁻¹ and C=O stretches around 1656-1660 cm⁻¹. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns. The molecular formula for this compound is C₁₅H₁₅NO₂.

The electron ionization (EI) mass spectrum of a molecule like this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. For related compounds like N-(3-methoxyphenyl)acetamide, a molecular ion peak at m/z 165 has been observed. rsc.org The fragmentation pattern provides structural information. Common fragmentation pathways for benzamides involve cleavage of the amide bond.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical and molecular formula.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This analysis provides detailed information about the molecular structure, conformation, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Crystal System and Space Group Determination

The initial step in a single-crystal X-ray diffraction study is the determination of the crystal system and space group. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges a, b, and c, and the angles between them α, β, and γ). There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal, including translational symmetry elements. For example, studies on analogous compounds such as N-(3,5-dimethoxyphenyl)benzamide have shown it to crystallize in the monoclinic system with the space group P2₁/c jst.go.jp. Similarly, N-[4-(trifluoromethyl)phenyl]benzamide crystallizes in the triclinic system with the space group Pī ajol.info. It is plausible that this compound would crystallize in one of the lower symmetry systems like monoclinic or orthorhombic.

Table 1: Representative Crystallographic Data for Analogous Benzamides

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(3,5-Dimethoxyphenyl)benzamide | Monoclinic | P2₁/c | jst.go.jp |

| N-[4-(Trifluoromethyl)phenyl]benzamide | Triclinic | Pī | ajol.info |

Molecular Conformation and Dihedral Angle Analysis

The conformation of a molecule describes the spatial arrangement of its atoms. In this compound, key conformational features would include the planarity of the two aromatic rings and the amide linkage, as well as the orientation of the ethoxy group. The relationship between the planes of the phenyl rings is defined by the dihedral angle.

In many benzamide derivatives, the two aromatic rings are not coplanar. For instance, in N-(3,5-dimethoxyphenyl)benzamide, the two benzene (B151609) rings are inclined at an angle of 76.66(13)° jst.go.jp. In contrast, the aryl rings in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide are tilted approximately 60° with respect to each other ajol.info. The dihedral angle in this compound would be influenced by the steric and electronic effects of the ethoxy substituent. The torsion angle of the C-N-C=O bond is also a critical parameter, with values close to 180° indicating a trans conformation, which is commonly observed.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial intermolecular interactions that significantly influence the crystal packing and physical properties of amides. The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, this compound molecules would be expected to form hydrogen bonds.

Typically, N-H···O hydrogen bonds lead to the formation of characteristic supramolecular synthons, such as centrosymmetric dimers or infinite chains. For example, in the crystal structure of N-(3,5-dimethoxyphenyl)benzamide, intermolecular N-H···O interactions generate centrosymmetric dimers jst.go.jp. Similar N-H···O hydrogen bonding is observed in the crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide ajol.info. The presence and nature of these hydrogen bonding networks are fundamental to the stability of the crystal lattice.

Crystal Packing Analysis

Crystal packing describes how molecules are arranged in the crystal lattice. This arrangement is governed by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and in some cases, π-π stacking interactions between the aromatic rings.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules.

The surface is colored according to various properties, such as dnorm (a normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Complementary to the Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The shape and features of the fingerprint plot provide a quantitative breakdown of the different types of intermolecular contacts (e.g., H···H, O···H, C···H). For benzamide derivatives, the fingerprint plots typically show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, reflecting the importance of van der Waals forces and hydrogen bonding in the crystal packing ajol.infoiucr.orgnih.gov.

Computational and Theoretical Investigations of N 3 Ethoxyphenyl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(3-ethoxyphenyl)benzamide, DFT calculations offer a detailed understanding of its geometric and electronic features.

Basis Set Selection and Optimization Strategies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. wikipedia.org The selection of a basis set involves a trade-off between computational cost and accuracy. tau.ac.il

Commonly employed basis sets for organic molecules like this compound include:

3-21G: This is a split-valence basis set and is one of the smaller, less computationally demanding options. wikipedia.orgwavefun.com It provides a reasonable starting point for geometry optimizations.

6-31G: This is another split-valence basis set that offers improved accuracy over 3-21G. wikipedia.orgwavefun.com Adding polarization functions (e.g., 6-31G(d)) allows for a more flexible description of bonding by accounting for the non-uniform distribution of electrons. tau.ac.ilwavefun.com

6-311G: A triple-split valence basis set, 6-311G provides a more accurate description of the valence electrons. tau.ac.il Further enhancements with diffuse functions (+) and multiple polarization functions (e.g., 6-311++G(d,p)) are often used for a more refined calculation of electronic properties. wavefun.comgaussian.com

B3LYP/6-311G(d): This notation specifies the use of the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional with the 6-311G basis set, including d-polarization functions on heavy atoms. This combination is widely used as it often provides a good balance of accuracy and computational efficiency for organic molecules. ajol.infoepstem.net

Geometry optimization is a crucial first step where the molecule's structure is adjusted to find the lowest energy conformation. epstem.net This optimized structure is then used for subsequent calculations of various molecular properties.

Frontier Molecular Orbitals (FMOs) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netphyschemres.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netedu.krd For this compound, the HOMO is typically localized on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed over the benzamide (B126) portion. The precise energies and distributions are determined by the specific DFT method and basis set used. researchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at a particular point in space near the molecule. uni-muenchen.de The MEP map is color-coded to identify electron-rich and electron-poor regions. uni-saarland.de

Red/Yellow regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the sites most susceptible to electrophilic attack. uni-muenchen.deresearchgate.net In this compound, these regions are expected around the oxygen atoms of the ethoxy and carbonyl groups, as well as the nitrogen atom of the amide.

Blue regions: Indicate positive electrostatic potential, corresponding to areas with low electron density or electron deficiency. These are the sites prone to nucleophilic attack. uni-muenchen.deresearchgate.net In this compound, these regions are typically found around the hydrogen atoms, particularly the amide N-H proton.

MEP maps provide valuable insights into intermolecular interactions, such as hydrogen bonding, and predict the reactive sites of the molecule. researchgate.netmdpi.com

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are derived from DFT calculations and provide quantitative measures of a molecule's reactivity. nih.govhakon-art.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. hakon-art.com They are often calculated from the energies of the HOMO and LUMO. physchemres.org

Electronegativity (χ): The ability of a molecule to attract electrons. hakon-art.com

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. hakon-art.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.nethakon-art.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution. hakon-art.com

Electron Transfer (Electrophilicity Index, ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. hakon-art.com

Local Reactivity Descriptors: These descriptors identify the reactivity of specific atomic sites within the molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. They help to identify the most electrophilic and nucleophilic sites within the molecule. amazonaws.com

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | S = 1/η | Ease of deformation of electron cloud |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.de It transforms the complex molecular wave function into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewisc.edu For this compound, NBO analysis can reveal:

Hybridization of atomic orbitals: It determines the spd composition of the hybrid orbitals that form the chemical bonds. uni-muenchen.de

Charge transfer and delocalization: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization, which is crucial for understanding conjugation and hyperconjugation effects within the molecule. wisc.edu

Bonding character: It provides a detailed description of the nature of chemical bonds (e.g., sigma, pi, donor-acceptor interactions). uni-muenchen.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a dynamic picture of the behavior of this compound in various environments, such as in solution. mdpi.com

MD simulations can be used to investigate:

Conformational flexibility: They can explore the different conformations that the molecule can adopt and the energy barriers between them.

Solvation effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the structure and dynamics of this compound.

Intermolecular interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as biological macromolecules in drug design studies. ajchem-a.com

Conformational Flexibility and Stability Studies

The conformational landscape of benzamide derivatives, including this compound, is a key determinant of their biological activity. The flexibility of the molecule, particularly around the amide bond and the ether linkage, allows it to adopt various spatial arrangements. Studies on similar structures, such as pyrazolyl benzamides, have utilized Density Functional Theory (DFT) to investigate conformational stability. These studies often reveal that the amide N–H and carbonyl groups are pivotal in forming hydrogen-bonding networks that stabilize the crystal lattice. For this compound, the ethoxy group introduces additional rotational freedom, potentially influencing its interaction with biological targets. The stability of different conformers is crucial as it dictates the energetically favorable shapes the molecule can assume to bind effectively to a receptor's active site.

The conformational flexibility of related benzamide structures has been noted in various studies. For instance, pyrrolidinone-containing benzamides exhibit greater conformational flexibility compared to more rigid scaffolds. This flexibility can be advantageous, allowing the molecule to adapt to the specific geometry of a binding pocket. In the context of drug design, understanding the energetic barriers between different conformations is essential for predicting the bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.comuclouvain.be This methodology is instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

The development of a robust QSAR model begins with the careful selection of molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties. For benzamide derivatives, relevant descriptors might include LogP (lipophilicity), molecular weight, and descriptors related to the shape and electronic distribution of the molecule. researchgate.net

Once a set of descriptors is chosen, a mathematical model is developed, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). biointerfaceresearch.comuclouvain.be The goal is to create an equation that accurately predicts the biological activity (e.g., inhibitory concentration, IC50) based on the values of the selected descriptors. mdpi.com For instance, a QSAR study on a series of benzamide derivatives targeting H+/K+-ATPase found that descriptors such as LogD and shadow parameters were significant in predicting inhibitory activity. researchgate.net The reliability of the developed QSAR model is assessed through rigorous internal and external validation procedures to ensure its predictive power. nih.govresearchgate.net

| QSAR Model Parameters | Description | Significance in Model Development |

| Molecular Descriptors | Numerical values that characterize the chemical structure. | Form the independent variables in the QSAR equation. |

| Biological Activity | A quantitative measure of the compound's effect (e.g., pIC50). | The dependent variable that the model aims to predict. |

| Regression Analysis | Statistical method to find the relationship between descriptors and activity. | Establishes the mathematical form of the QSAR model. |

| Validation Metrics (r², q²) | Statistical measures of the model's goodness-of-fit and predictive ability. | Ensure the model is robust and not due to chance correlation. |

Molecular Docking Studies (Ligand-Target Interaction Prediction)

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. auctoresonline.orgphyschemres.org This technique is widely used to understand the binding mechanisms of potential drug candidates and to screen virtual libraries of compounds for their potential to interact with a specific biological target. dergipark.org.tr

In the context of this compound and its analogues, molecular docking studies have been employed to investigate their interactions with various protein targets, such as kinases and other enzymes. tandfonline.commdpi.com For example, docking studies on benzamide derivatives targeting fibroblast growth factor receptor 1 (FGFR1) have helped to elucidate the binding mode within the ATP-binding pocket. tandfonline.com These studies provide a three-dimensional view of the ligand-protein complex, highlighting key interactions that contribute to binding affinity. tandfonline.com

Analysis of the binding mode reveals how a ligand fits into the active site of a protein. For benzamide derivatives, the benzamide moiety often plays a crucial role in establishing key interactions. researchgate.net The orientation of the phenyl rings and the substituents, such as the ethoxy group in this compound, can significantly influence the binding affinity and selectivity. mdpi.com

Studies on related benzamide inhibitors have shown that the molecule can adopt different binding modes depending on the specific target. For example, in histone deacetylase 2 (HDAC2), a benzamide compound was observed to have a distinct binding mode where a thiophene (B33073) group inserted into a "foot pocket," a feature not seen with other types of inhibitors. researchgate.net The analysis of these binding modes is critical for structure-based drug design, allowing for the rational modification of the ligand to improve its interaction with the target. mdpi.com

Hydrogen bonds are among the most important non-covalent interactions that stabilize a ligand-protein complex. nih.govbiorxiv.org The amide group of this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is a prime site for forming these interactions. nih.gov

Biological Interaction and Mechanistic Studies of N 3 Ethoxyphenyl Benzamide and Its Derivatives in Vitro Focus

Enzyme Inhibition and Activation Studies (In Vitro)

Benzamides are a class of organic compounds that have garnered significant attention in medicinal chemistry for their diverse biological activities. researchgate.net Derivatives of the N-(3-ethoxyphenyl)benzamide scaffold have been investigated for their potential to modulate the activity of various key enzymes implicated in a range of physiological and pathological processes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases acetylcholine levels in the brain. brieflands.comugr.es While AChE is the primary target, BuChE's role becomes more significant in later stages of AD, making dual inhibitors a valuable area of research. nih.govugr.es

In one study, a series of 3-O-derivatives of N-(3-hydroxyphenyl)benzamide were synthesized and evaluated for their inhibitory activity against both AChE and BuChE. researchgate.net The parent compound, N-(3-hydroxyphenyl)benzamide, is a direct precursor to this compound. These synthesized compounds were subjected to in vitro enzyme inhibition assays to determine their potency. researchgate.net

Other research has focused on different benzamide (B126) derivatives. For instance, novel benzenesulfonamides incorporating a benzamide moiety were found to have significant inhibitory potential against AChE, with inhibition constants (Ki) in the nanomolar range. nih.gov Specifically, compounds in this series exhibited Ki values for AChE from 8.91 ± 1.65 nM to 34.02 ± 5.90 nM. nih.gov Another study designed a series of new multi-site AChE inhibitors based on a central benzamide structure, with one derivative showing a high potency against human AChE with a Ki of 6.47 nM. bohrium.com This compound also demonstrated inhibitory effects against BuChE. bohrium.com

Furthermore, a study on N,N′-(1,4-phenylene)bis(3-methoxybenzamide) identified it as a highly active inhibitor against AChE, with an IC50 value of 0.056 µM, which was comparable to the reference drug donepezil (B133215) (IC50 = 0.046 µM). mdpi.com

Table 1: Cholinesterase Inhibition by Various Benzamide Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | IC50 = 0.056 µM | mdpi.com |

| Benzamide-isoquinoline-acetophenone derivative (Compound 2e) | Human AChE | Ki = 6.47 nM | bohrium.com |

| Benzenesulfonamide-benzamide hybrid (Compound 3f) | AChE | Ki = 8.91 ± 1.65 nM | nih.gov |

| ZINC390718 | AChE | IC50 = 543.8 µM | ugr.es |

| ZINC390718 | BuChE | IC50 = 241.1 µM | ugr.es |

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation. nih.gov The 15-lipoxygenase-1 (15-LOX-1) isoform, in particular, has been identified as a potential target in certain cancers. nih.gov

A study involving the synthesis of 3-O-derivatives of N-(3-hydroxyphenyl)benzamide also included their evaluation against lipoxygenase. researchgate.net This investigation aimed to determine the structure-activity relationship of these benzamide derivatives as potential anti-inflammatory agents through LOX inhibition. researchgate.net In other studies, various heterocyclic derivatives containing the benzamide structure, such as 1,3,4-thiadiazoles, have been synthesized and tested for their inhibitory activity against 15-lipoxygenase-1, showing the versatility of the benzamide scaffold in developing enzyme inhibitors. nih.gov

Table 2: Lipoxygenase Inhibition by Benzamide Derivatives

| Compound Series | Target Enzyme | Activity Noted | Reference |

|---|---|---|---|

| 3-O-Derivatives of N-(3-hydroxyphenyl)benzamide | Lipoxygenase | Evaluated for enzyme inhibition | researchgate.net |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | 15-Lipoxygenase-1 | Enzyme inhibitory activity tested | nih.gov |

Tyrosinase Inhibition and Depigmenting Effects

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment in skin and hair. researchgate.nettandfonline.com Overproduction or accumulation of melanin can lead to hyperpigmentation disorders. researchgate.net Consequently, tyrosinase inhibitors are of great interest for their potential use as depigmenting or skin-whitening agents in cosmetics and dermatology. researchgate.nettandfonline.com

A series of N-benzylbenzamide derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.net Research has shown that the presence and position of hydroxyl groups on the benzamide structure are critical for potent inhibition. researchgate.nettandfonline.com For example, one study found that N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was a potent inhibitor of mushroom tyrosinase, with an IC50 of 2.2 µM, making it eight times more potent than the reference compound, kojic acid. researchgate.nettandfonline.com The catechol (3,4-dihydroxyphenyl) unit appears to be a crucial factor for inhibiting melanogenesis. researchgate.net

While not this compound itself, a structurally related compound, N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, was synthesized as part of a study evaluating enzyme inhibition, with the series showing the most prominent activity against tyrosinase. researchgate.net

Table 3: Tyrosinase Inhibition by Benzamide Derivatives

| Compound | Enzyme Source | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Mushroom Tyrosinase | 2.2 µM | researchgate.net |

| N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide | Mushroom Tyrosinase | 40-times more active than kojic acid | tandfonline.comtandfonline.com |

| Kojic Acid (Reference) | Mushroom Tyrosinase | ~17.6 µM (Calculated from relative potency) | researchgate.net |

Glucokinase Activation

Glucokinase (GK) is an enzyme that functions as a glucose sensor in pancreatic β-cells and liver hepatocytes, playing a vital role in glucose homeostasis. researchgate.netgoogle.com Small-molecule glucokinase activators (GKAs) can enhance the enzyme's catalytic activity, promoting insulin (B600854) secretion and hepatic glucose uptake. researchgate.netijbpas.com This makes GK an attractive target for the development of new therapies for type 2 diabetes mellitus. researchgate.net

The benzamide scaffold has been a major focus of research for developing GKAs due to its favorable orientation and binding pattern in the allosteric site of the enzyme. researchgate.netresearchgate.net Studies have shown that various N-heteroaryl substituted benzamide derivatives can act as potent GKAs. researchgate.net For instance, a series of newer benzamide derivatives were synthesized and evaluated, with several compounds showing excellent GK activation fold in an in vitro assay. ijbpas.com Compounds with aryl moieties attached to the sulfonamide group of the benzamide structure demonstrated improved binding energy and GK activation. ijbpas.com Some derivatives achieved a fold activation in the range of 1.8 to 2.1 compared to the control. ijbpas.com

Table 4: Glucokinase Activation by Benzamide Derivatives

| Compound Series | Assay Type | Activation Level | Reference |

|---|---|---|---|

| Aryl-substituted sulphonamide benzamides (5g, 5h, 5i, 5j, 5l, 5m, 5n) | In vitro GK assay | 1.8 to 2.1-fold activation vs. control | ijbpas.com |

| N-benzimidazol-2yl substituted benzamides (Compounds 2 and 7) | In vitro GK assay | >2.0-fold activation vs. control | researchgate.net |

| Heteroaryl-containing benzamide (Example 3) | In vitro GK assay | EC50 = 31 nM | google.com |

Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of eight enzymes (NTPDase1-8) that hydrolyze extracellular nucleotides like ATP and ADP. rsc.orgnih.gov These enzymes are key regulators of purinergic signaling, a pathway involved in thrombosis, inflammation, and cancer. researchgate.netmedchemexpress.com Therefore, inhibitors of specific h-NTPDase isoforms are being investigated as potential therapeutic agents. rsc.orgnih.gov

Several studies have evaluated sulfamoyl benzamide and other benzamide derivatives for their inhibitory activity against h-NTPDase1, -2, -3, and -8. rsc.orgresearchgate.net In one study, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM. rsc.org The same compound was also a potent inhibitor of h-NTPDase3 (IC50 = 0.72 ± 0.11 μM). rsc.org Another derivative, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, showed sub-micromolar inhibition of h-NTPDase2 (IC50 = 0.29 ± 0.07 μM). rsc.org These findings highlight the potential for developing isoform-selective inhibitors based on the benzamide scaffold. rsc.org

Table 5: Inhibition of h-NTPDase Isoforms by Benzamide Derivatives

| Compound | Target Isoform | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | h-NTPDase1 | 2.88 ± 0.13 µM | rsc.org |

| h-NTPDase3 | 0.72 ± 0.11 µM | ||

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | h-NTPDase2 | 0.29 ± 0.07 µM | rsc.org |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 µM | researchgate.net |

β-Secretase (BACE1) Inhibition

β-secretase (BACE1) is an aspartic protease that performs the initial cleavage of the amyloid precursor protein (APP), a key step in the production of amyloid-β (Aβ) peptides. nih.govmdpi.com The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. mdpi.comrsc.org Therefore, inhibiting BACE1 is considered a major therapeutic strategy to slow the progression of AD. nih.govmdpi.com

The benzamide framework has been utilized in the design of BACE1 inhibitors. mdpi.com A study that synthesized eleven new benzamide derivatives found that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was the most active against the BACE1 enzyme, with an IC50 value of 9.01 µM (compared to quercetin (B1663063) IC50 = 4.89 µM). mdpi.com This compound was also a potent AChE inhibitor, making it a promising dual-target candidate. mdpi.com Another structure-based design study produced a series of multi-site inhibitors where a central benzamide moiety was a key feature; these compounds showed inhibitory effects against BACE1 alongside AChE and BuChE. bohrium.com

Table 6: BACE1 Inhibition by Benzamide Derivatives

| Compound | Inhibitory Activity (IC50) | Reference Compound (IC50) | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 µM | Quercetin (4.89 µM) | mdpi.com |

| Benzamide-isoquinoline-acetophenone derivative (Compound 2e) | Inhibitory effect noted | Not specified | bohrium.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for antimicrobial and anticancer therapies. google.com The potential for benzamide derivatives to act as DHFR inhibitors has been explored in several studies. While direct experimental data on the DHFR inhibitory activity of this compound is not prominently available in the reviewed literature, related benzamide and aniline (B41778) structures have been investigated.

For instance, computational docking studies and in vitro experiments on various benzamide-related scaffolds have been conducted to identify potential DHFR inhibitors. nih.gov Studies on mycobacterial DHFR have identified compounds like 3-chloro-(methoxyphenyl)benzene-1,2-diamine and 1-N-(4-methoxyphenyl)benzene-1,2-diamine as potential inhibitors through in silico screening, with some subsequently validated in vitro. nih.gov Although these are not direct analogues, they highlight the potential of the substituted phenylamine and benzamide framework to interact with the DHFR active site. The general principle involves the inhibitor molecule fitting into the enzyme's active site, preventing the binding of the natural substrate, dihydrofolate, and thereby halting the production of tetrahydrofolate, which is essential for cell proliferation. nih.gov

Tyrosine Kinase Inhibition (e.g., PDGFRα, EGFR, HER-2, VEGFR)

Tyrosine kinases are critical enzymes in cellular signaling pathways that control growth, differentiation, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The benzamide scaffold is a key feature in many approved tyrosine kinase inhibitors (TKIs).

Specific in vitro research into this compound and its close derivatives has shown potential for tyrosine kinase inhibition. A patent for inhibitors of VEGF-receptor tyrosine kinase activity includes the compound 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[3-[2-(1H-imidazol-1-yl)ethoxy]phenyl]benzamide , which contains the N-(3-ethoxyphenyl) moiety. google.com This indicates that structures incorporating the this compound fragment can be potent inhibitors of kinases involved in angiogenesis, such as the VEGF receptor (VEGFR). google.com

Further studies on related benzamide derivatives have reinforced this potential. In an investigation of 4-(arylaminomethyl)benzamide derivatives, compounds featuring an N-[3-(trifluoromethyl)phenyl]benzamide fragment demonstrated significant inhibitory activity against Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and moderate inhibition of VEGFR2 at a concentration of 10 nM. mdpi.com Specifically, compounds 18 and 20 from this series showed 67% and 77% inhibition of PDGFRα, respectively. mdpi.com

Additionally, a study on benzoxazole (B165842) derivatives identified 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(3-methoxyphenyl)benzamide (a 3-methoxy analog of the target compound) as an inhibitor of VEGFR-2, with an IC₅₀ value of 35.51 µM. nih.gov These findings collectively suggest that the N-(3-alkoxyphenyl)benzamide structure is a viable pharmacophore for engaging the ATP-binding sites of various tyrosine kinases, including PDGFRα and VEGFR-2.

| Derivative Class | Target Kinase | In Vitro Activity | Source |

| Pyrimidinylamino-benzamide | VEGFR | Inhibitor | google.com |

| N-[3-(trifluoromethyl)phenyl]benzamide | PDGFRα | 67-77% inhibition at 10 nM | mdpi.com |

| N-[3-(trifluoromethyl)phenyl]benzamide | VEGFR2 | 16-48% inhibition at 10 nM | mdpi.com |

| N-(3-methoxyphenyl)benzamide | VEGFR-2 | IC₅₀ = 35.51 µM | nih.gov |

Antimicrobial Activity (In Vitro Investigations)

Antibacterial Potency (Gram-positive and Gram-negative strains)

The benzamide scaffold is present in various agents with demonstrated antibacterial properties. Research into derivatives has aimed to develop new compounds effective against resistant bacterial strains. While specific data for this compound is limited, studies on closely related analogs provide insight into potential activity.

A study focusing on derivatives of a 3-methoxybenzamide pharmacophore, a close structural relative, reported good activity against several Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis. nih.gov Compound 9 from this series, which incorporates a fluorine substitution, was identified as a promising lead candidate against these Gram-positive organisms. nih.gov Another study on newly synthesized benzamide derivatives found that compound 5a (4-hydroxy-N-phenylbenzamide) showed excellent activity against both the Gram-positive strain Bacillus subtilis (MIC = 6.25 µg/mL) and the Gram-negative strain Escherichia coli (MIC = 3.12 µg/mL). nanobioletters.com Although these compounds are not direct ethoxy-analogs, their activity underscores the potential of the N-phenylbenzamide core structure in antibacterial agent design.

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |

| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| 4-hydroxy-N-phenylbenzamide | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| 3-Methoxybenzamide Derivative (Compound 9) | S. aureus, M. smegmatis | Good activity (zone of inhibition) | nih.gov |

Antifungal Potency (e.g., Candida albicans, Aspergillus niger)

The investigation of benzamide derivatives for antifungal properties is an active area of research, driven by the need for new treatments for fungal infections. However, based on the reviewed scientific literature, there is no specific in vitro data available for the antifungal potency of this compound against key fungal pathogens such as Candida albicans or Aspergillus niger.

Studies on other heterocyclic structures incorporating benzamide moieties have shown varied results. For instance, a series of 1,3,4-oxadiazoles containing a 5-chloro-2-methoxy benzohydrazide (B10538) fragment were evaluated for antifungal activity, with some compounds showing good inhibition against Fusarium oxysporum. nih.gov Similarly, other research has explored different benzamide derivatives for activity against various fungal strains. ptfarm.plmdpi.com These studies confirm the interest in the benzamide scaffold for antifungal drug discovery, but direct evidence for the efficacy of this compound itself is currently lacking.

Anticancer Activity (In Vitro Cell Line Studies)

Effects on Cell Proliferation and Viability (e.g., HCT116 Cell Line)

The human colorectal carcinoma cell line, HCT116, is frequently used in vitro to screen for potential anticancer agents. Several studies have evaluated the cytotoxic effects of benzamide derivatives on this cell line, indicating that this chemical class has promise for cancer therapy.

While direct IC₅₀ values for this compound against the HCT116 cell line were not found in the reviewed literature, data for very close analogs are available. A study on benzimidazole-derived chalcones included the compound (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-methoxyphenyl)benzamide , a 3-methoxy analog. nih.gov This series of compounds was reported to have antiproliferative activity against HCT116 cells that was significantly better than the standard chemotherapeutic drug 5-Fluorouracil. nih.gov

In another study, substituted benzothiazole (B30560) derivatives containing a methoxybenzamide moiety were tested against a panel of human cancer cell lines, including HCT-116. tandfonline.com These compounds demonstrated potent anti-tumour activity, with IC₅₀ values ranging from 1.1 µM to 8.8 µM. tandfonline.com Furthermore, the related compound 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide was reported to have an IC₅₀ of 4.12 µM against HCT116 cells, again highlighting the anticancer potential of the N-arylbenzamide scaffold. researchgate.net

| Derivative | Cell Line | In Vitro Activity (IC₅₀) | Source |

| Methoxybenzamide Benzothiazole | HCT-116 | 1.1 - 8.8 µM | tandfonline.com |

| 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide | HCT116 | 4.12 µM | researchgate.net |

DNA Binding Effects

The direct interaction of this compound with DNA has not been extensively detailed in the available scientific literature. However, research into the broader class of benzamide derivatives indicates various interactions with DNA and associated proteins. Some benzamide compounds have been investigated as DNA minor groove binders. tandfonline.com Other related structures, such as N-[3-(acridine-9-ylamino)-propyl]-3-iodobenzamide, have been shown to bind specifically to DNA, causing double-strand breaks, a mechanism leveraged in radionuclide cancer therapy. nih.gov

Studies on different benzamide derivatives reveal indirect effects related to DNA. For instance, certain phenylpyrazolidinone derivatives containing a 3-methoxyphenyl (B12655295) group have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for repairing DNA double-strand breaks. chemrxiv.org Similarly, some s-triazine derivatives bearing a benzamide moiety have been shown to induce DNA damage and trigger apoptosis in cancer cell lines. nih.gov These findings suggest that while direct intercalation or groove binding by this compound itself is not established, the benzamide scaffold is present in molecules that modulate DNA integrity and repair processes.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. For the N-phenylbenzamide scaffold, SAR investigations have been crucial in developing compounds with enhanced potency and selectivity for various biological targets, including enzymes and receptors. nih.govnih.gov These studies typically involve systematically modifying different parts of the molecule—the benzoyl ring, the N-phenyl (aniline) ring, and the central amide linker—to observe the resulting changes in biological response. researchgate.net

Key insights from SAR studies on benzamide derivatives include:

The Amide Linker: The amide bond is often crucial for activity, providing key hydrogen bonding interactions with biological targets. In one study, replacing the amide with an ester group led to a loss of activity. acs.org

Ring Substituents: The nature and position of substituents on both aromatic rings significantly influence activity. Electron-withdrawing groups, for example, have been shown to enhance the antischistosomal activity of N-phenylbenzamides. nih.govresearchgate.net

These investigations guide the rational design of new derivatives with improved therapeutic potential against a range of diseases, from parasitic infections to cancer. nih.govresearchgate.net

Impact of Substituent Variations on Biological Response

The biological response of benzamide derivatives is highly sensitive to the type and position of chemical groups attached to their core structure. SAR studies have systematically explored these variations to optimize therapeutic effects.

For instance, in the development of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a series of sulfamoyl-benzamides were synthesized. The study found that substituents on the amide group played a key role. The presence of a methoxy (B1213986) group, as seen in N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, was beneficial, leading to potent inhibition of the h-NTPDase2 isoform. rsc.org This highlights how a single substituent can confer both potency and selectivity.

Similarly, in the search for new anti-EV71 agents, a series of N-phenylbenzamide derivatives were evaluated. The results showed that substitutions on both rings A (the benzoyl portion) and B (the N-phenyl portion) had a significant impact. For example, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a promising lead due to its potent activity and low cytotoxicity. nih.gov The study concluded that a propionyl substituent at the amino group was unfavorable for anti-EV71 activity. nih.gov

Another study on histone deacetylase inhibitors found that a 2'-amino or hydroxy group on the anilide moiety was essential for inhibitory activity. nih.gov Furthermore, while the electronic influence of substituents had a minor effect, the steric bulk at the 3' and 4' positions of the anilide ring played a significant role in the interaction with the enzyme. nih.gov

These examples underscore the principle that even minor chemical modifications to the benzamide scaffold can lead to substantial changes in biological activity, a cornerstone of modern drug design.

Table 1: Impact of Substituent Variation on Biological Activity of Benzamide Derivatives This table is for illustrative purposes and combines findings from multiple studies on different benzamide series and biological targets.

| Core Scaffold | Substituent Variation | Biological Target/Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Sulfamoyl-benzamide | N-(4-methoxyphenyl) | h-NTPDase2 Inhibition | Potent inhibition (IC50 = 0.27 µM) | rsc.org |

| N-phenylbenzamide | 3,4-dichlorination (Ring A) | Anti-schistosomal Activity | Strong degenerative changes in worms | nih.gov |

| N-phenylbenzamide | 3-amino, 4-methoxy (Ring A) & N-(4-bromophenyl) (Ring B) | Anti-EV71 Activity | Potent inhibition (IC50 = 5.7 µM) with low toxicity | nih.gov |

| Benzanilide | 2'-amino or 2'-hydroxy (Ring B) | Histone Deacetylase Inhibition | Indispensable for activity | nih.gov |

| Picolinamide | Para-substituted dimethylamine (B145610) side chain | Acetylcholinesterase Inhibition | More potent inhibition compared to ortho or meta substitution | tandfonline.com |

Antioxidant Activity Evaluation

The antioxidant potential of benzamide derivatives has been a subject of significant research, with various in vitro assays employed to quantify their ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation. jonuns.commedcraveonline.commdpi.com This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com

In one study, a series of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide derivatives were synthesized and evaluated for their antioxidant activity using the DPPH assay. jonuns.com The results showed that the compound N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3f) possessed the highest antioxidant activity, with an IC₅₀ value of 37.23 ± 3.76 μg/mL. jonuns.com This indicates that the presence and position of hydroxyl and methoxy groups can be critical for radical scavenging capacity.

Another study investigated hydroxy-substituted spiroselenuranes derived from bis(N-arylbenzamide) selenides. nih.gov These compounds were tested for their ability to deactivate radicals using the DPPH assay and for their capacity to decompose hydrogen peroxide via a thiol assay. The results showed that these selenium-containing benzamide derivatives exhibited dual antioxidant functions, acting as both glutathione (B108866) peroxidase (GPx) mimics and radical scavengers. nih.gov This demonstrates that the core benzamide structure can be a scaffold for developing multifunctional antioxidants.

The antioxidant activity is often compared to standard compounds like butylated hydroxytoluene (BHT), ascorbic acid, and α-tocopherol. medcraveonline.com The table below summarizes findings for various amide compounds, illustrating the range of antioxidant potential within this chemical class.

Table 2: Antioxidant Activity of Selected Amide Derivatives (DPPH Assay) IC₅₀ is the concentration of the compound required to scavenge 50% of DPPH radicals.

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide (3f) | 37.23 ± 3.76 | jonuns.com |

| Benzanilide | ~125 | medcraveonline.com |

| Dodecanilide | ~60 | medcraveonline.com |

| Ascorbic Acid (Standard) | ~5 | medcraveonline.com |

| BHA (Standard) | ~18 | medcraveonline.com |

Advanced Topics and Future Research Directions in N 3 Ethoxyphenyl Benzamide Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally friendly methods for synthesizing N-(3-ethoxyphenyl)benzamide and related structures is a key area of ongoing research. Traditional synthesis often involves multi-step procedures that may utilize hazardous reagents and solvents. Modern approaches focus on improving efficiency and sustainability.

Green Chemistry Approaches:

Recent research has emphasized the use of "green" chemistry principles in amide synthesis. researchgate.net This includes the use of ultrasound-assisted synthesis, which can reduce reaction times and energy consumption. sciforum.netresearchgate.net For instance, the synthesis of certain benzamide (B126) derivatives has been achieved using ultrasound irradiation in the presence of reusable catalysts like diatomite earth@IL/ZrCl4, offering a high-yielding and eco-friendly process. researchgate.net Another sustainable approach involves the use of water as a solvent and recyclable catalysts, minimizing the generation of hazardous waste. researchgate.net

Catalytic Systems:

The exploration of novel catalytic systems is crucial for developing more efficient synthetic routes. Palladium-catalyzed reactions, for example, have been investigated for the formation of amide-containing compounds. Additionally, mechanochemistry, a solvent-free technique involving grinding or milling, has shown promise in driving chemical reactions, including C-N bond formation, with high yields and reduced environmental impact. acs.org

Future research will likely focus on:

The use of biocatalysts, such as enzymes, to perform specific chemical transformations with high selectivity and under mild conditions.

The application of flow chemistry techniques for continuous and scalable production.

Computational Design and Prediction of Enhanced Derivatives

Computational methods are increasingly integral to the design and prediction of new this compound derivatives with enhanced properties. wisdomlib.orgacs.orgnih.gov These in silico techniques allow for the rapid screening of virtual compound libraries and the prediction of their biological activities and physicochemical properties, saving significant time and resources in the drug discovery and materials science fields. wisdomlib.orgiajpr.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wisdomlib.org For example, QSAR analysis of benzamide and pyridinecarboxamide derivatives has been used to identify key structural features responsible for their activity as glucokinase activators. wisdomlib.org

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. researchgate.net This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. researchgate.netbohrium.commdpi.com Docking studies have been employed to investigate the binding modes of benzamide derivatives to various targets, including acetylcholinesterase and the dipeptidyl peptidase-IV (DPP-IV) enzyme. mdpi.comdovepress.com

Future research in this area will likely involve:

The use of more sophisticated computational models that incorporate machine learning and artificial intelligence to predict compound properties with greater accuracy.

The development of multi-target QSAR models to design compounds that can modulate multiple biological targets simultaneously.

The integration of computational predictions with experimental validation to accelerate the discovery of novel derivatives.

Deeper Mechanistic Elucidation of Observed Biological Activities

While various biological activities of this compound derivatives have been reported, a deeper understanding of their mechanisms of action at the molecular level is still needed. nih.govrsc.org This knowledge is critical for optimizing their therapeutic potential and minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies:

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govrsc.orgnih.gov These studies provide valuable insights into the key structural features required for activity and can guide the design of more potent and selective analogs. nih.gov For instance, SAR studies on HIV-1 virion infectivity factor (Vif) inhibitors have helped to define the structural requirements for antiviral potency. nih.gov

Biochemical and Cellular Assays:

A variety of biochemical and cellular assays are used to investigate the molecular mechanisms of action. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to measure effects on signaling pathways and gene expression. researchgate.net

Future research directions include:

Identifying the specific molecular targets of this compound derivatives.

Elucidating the signaling pathways that are modulated by these compounds.

Investigating the potential for these compounds to act as allosteric modulators of their targets.

Development of Advanced Analytical Techniques for Complex Systems

The ability to accurately detect and quantify this compound and its metabolites in complex biological and environmental matrices is essential for preclinical and clinical studies, as well as for environmental monitoring.

Chromatographic and Spectrometric Methods:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of these compounds. nanobioletters.com Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are also crucial for structural characterization. dovepress.comnanobioletters.com

Future research will likely focus on:

Developing more sensitive and selective analytical methods for detecting low concentrations of these compounds. chemscene.com

Developing methods for analyzing the metabolic fate of this compound derivatives in vivo.

Creating analytical techniques for monitoring the presence of these compounds and their degradation products in the environment.

Integration with Materials Science Applications (e.g., Polymers, Coatings, Corrosion Inhibitors)

The unique chemical structure of this compound suggests its potential for applications beyond the biomedical field, particularly in materials science. evitachem.comsmolecule.com

Polymers and Coatings:

Benzamide-containing molecules can be incorporated into polymer backbones to create new materials with specific properties. researchgate.net The aromatic rings and amide linkages can contribute to thermal stability and mechanical strength. researchgate.net There is potential for using these compounds in the development of advanced polymers and coatings.

Corrosion Inhibitors:

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals. nih.govresearchgate.netbohrium.com The this compound structure possesses these features, suggesting its potential to protect metals from corrosion by adsorbing onto the metal surface and forming a protective layer. nih.govbohrium.com Studies on related benzamide derivatives have shown promising results in inhibiting the corrosion of mild steel in acidic environments. bohrium.comresearchgate.nettulane.edu

Future research in this area could explore:

The synthesis and characterization of polymers incorporating this compound units.

The evaluation of this compound and its derivatives as corrosion inhibitors for various metals and alloys under different corrosive conditions.

The investigation of their potential use in other materials science applications, such as in the development of photonic or electronic materials. chemscene.comevitachem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.